2-Phenylquinazolin-4-amine
Overview
Description
Synthesis Analysis
The synthesis of 2-phenylquinazolin-4-amine involves innovative methods aimed at achieving high yields and selectivity. One approach is a tandem reaction following sp(3) C-H functionalization, which allows the facile synthesis of 2-phenylquinazolines from easily available 2-aminobenzophenones and benzylic amines (Zhang et al., 2010). Another efficient method involves a Fe/Cu relay-catalyzed domino strategy, which utilizes commercially available ortho-halogenated benzonitriles, aldehydes, and sodium azide, showcasing a robust pathway to this compound (Jia et al., 2015).
Molecular Structure Analysis
The molecular structure of 2-phenylquinazolin-4-amine is foundational to its reactivity and properties. Studies have elucidated its structure using various spectroscopic techniques, revealing the nuances of its quinazoline framework. These insights are crucial for understanding the compound's chemical behavior and its interaction with other molecules.
Chemical Reactions and Properties
2-Phenylquinazolin-4-amine undergoes numerous chemical reactions, demonstrating its versatility. For instance, it can participate in copper-catalyzed aerobic oxidative amination of sp3 C-H bonds, leading to the synthesis of 2-hetarylquinazolin-4(3H)-ones, highlighting its role in creating heteroaryl-substituted derivatives (Li et al., 2014). Additionally, its reactivity with amide solvents in the amination of 4-chloro-2-phenylquinoline derivatives further exemplifies its chemical utility (Tsai et al., 2008).
Scientific Research Applications
BCRP Inhibition : 2-Phenylquinazolines with substitutions at position 4, especially those with a phenyl ring attached via an amine-containing linker, are potent inhibitors of the breast cancer resistance protein (BCRP) (Juvale & Wiese, 2012).
Synthesis Approaches : Novel approaches for synthesizing 2-Phenylquinazolines have been developed, like the tandem reaction following sp(3) C-H functionalization (Zhang et al., 2010), and a Fe/Cu relay-catalyzed domino protocol (Jia et al., 2015).
Apoptosis Induction and Anticancer Properties : N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative of 2-Phenylquinazolin-4-amine, was identified as a potent apoptosis inducer and has shown efficacy in various cancer models with high blood-brain barrier penetration (Sirisoma et al., 2009).
COX-II Inhibition : Novel derivatives of 2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine have been developed as selective COX-II inhibitors with potential for pain management therapy (Dravyakar et al., 2019).
EGFR Inhibition : Some ferrocene analogues based on a 6,7-dimethoxy-N-phenylquinazolin-4-amine template have been synthesized and tested for anticancer activity against the epidermal growth receptor (EGFR) (Amin et al., 2013).
Dual Inhibitors of VEGFR-2 and HDAC : Hybrids bearing N-phenylquinazolin-4-amine and hydroxamic acid moieties were identified as dual VEGFR-2/HDAC inhibitors, showing potential for cancer therapy (Peng et al., 2016).
Future Directions
The future directions of 2-Phenylquinazolin-4-amine research could involve the development of more accurate, interpretable QSAR models for a series of N-phenylquinazolin-4-amine inhibitors of epidermal growth factor receptor (EGFR) kinase . This could facilitate structure-guided optimization of protein kinase inhibitors .
properties
IUPAC Name |
2-phenylquinazolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3/c15-13-11-8-4-5-9-12(11)16-14(17-13)10-6-2-1-3-7-10/h1-9H,(H2,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEMTZOWFJHGNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30459820 | |
Record name | 2-Phenylquinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30459820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylquinazolin-4-amine | |
CAS RN |
1022-44-2 | |
Record name | 2-Phenylquinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30459820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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